Methyl 3-(1-aminocyclopentyl)propanoate
Description
Methyl 3-(1-aminocyclopentyl)propanoate is a cyclopentane-based organic compound featuring an amino group at the 1-position of the cyclopentyl ring and a methyl ester functional group.
Properties
IUPAC Name |
methyl 3-(1-aminocyclopentyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-8(11)4-7-9(10)5-2-3-6-9/h2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHFDLMDHLOXFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1(CCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(1-aminocyclopentyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(1-aminocyclopentyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a carboxylate salt of 3-(1-aminocyclopentyl)propanoic acid, which reacts with a methyl halide (e.g., methyl iodide) in the presence of a base such as potassium carbonate. This method is advantageous as it avoids the use of strong acids and can be performed under milder conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification reaction can be optimized by using high-pressure reactors and automated control systems to maintain precise reaction conditions. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, reducing waste and improving sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-aminocyclopentyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the ester group in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 3-(1-aminocyclopentyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-(1-aminocyclopentyl)propanoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active 3-(1-aminocyclopentyl)propanoic acid, which can then participate in various metabolic pathways. The amino group may form hydrogen bonds or ionic interactions with biological targets, influencing their function.
Comparison with Similar Compounds
Structural and Functional Differences
Cycloalkane Ring Size: Cyclopentane (this compound and Methyl 3-aminocyclopentanecarboxylate): Lower ring strain compared to cyclobutane derivatives, leading to greater thermodynamic stability . Cyclobutane (Methyl 3-amino-3-cyclobutylpropanoate): Increased ring strain may enhance reactivity but reduce shelf-life stability .
Amino Group Position: this compound has a primary amino group at the 1-position, while Methyl 3-aminocyclopentanecarboxylate features a tertiary amino group at the 3-position.
Biological Activity
Methyl 3-(1-aminocyclopentyl)propanoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and applications based on diverse research findings.
Chemical Structure and Synthesis
This compound is an ester derived from 3-(1-aminocyclopentyl)propanoic acid. The synthesis typically involves:
- Esterification : Reacting 3-(1-aminocyclopentyl)propanoic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
- Alternative Methods : Utilizing carboxylate salts and methyl halides in the presence of bases like potassium carbonate for milder reaction conditions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound may bind to specific receptors, influencing their activity and leading to various physiological effects. This interaction can modulate neurotransmitter systems, potentially impacting mood and cognition.
- Enzyme Interaction : It can act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways. The ester group is susceptible to hydrolysis, releasing the active form, which can participate in biochemical reactions.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Neuropharmacological Effects : Studies suggest potential anxiolytic and antidepressant properties, possibly linked to its influence on serotonin and dopamine pathways.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| Methyl 3-(1-aminocyclohexyl)propanoate | Cyclohexyl ring | Different receptor affinities |
| Ethyl 3-(1-aminocyclopentyl)propanoate | Ethyl ester | Varying solubility and metabolic stability |
| Methyl 3-(1-aminocyclobutyl)propanoate | Cyclobutyl ring | Potentially different pharmacokinetics |
These comparisons underscore the significance of the cyclopentyl structure in determining the compound's biological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
